The compound is derived from the pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. It has been synthesized in various studies aimed at developing new inhibitors for cancer-related targets such as kinases and other proteins involved in cellular signaling pathways. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The synthesis of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can be achieved through several methodologies:
The precise conditions such as temperature, solvent choice, and reaction time can significantly affect the yield and purity of the synthesized compound.
The molecular structure of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is characterized by:
1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol participates in several chemical reactions:
The mechanism of action for 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol primarily involves:
The physical and chemical properties of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol include:
The applications of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol are extensive:
The molecular architecture of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is engineered to function as a competitive adenosine triphosphate (ATP) antagonist within kinase catalytic domains. This design leverages the conserved adenine-binding region of kinases, where the pyrazolo[3,4-d]pyrimidine core mimics the purine ring system of ATP. The 4,6-dihydroxy configuration enables critical hydrogen-bonding interactions with hinge region residues, analogous to natural ATP binding [1] [5]. Comparative enzymatic inhibition studies demonstrate superior target engagement relative to established kinase inhibitors. For example, thioglycoside derivatives of this scaffold exhibit CDK2/cyclin A2 inhibition with half-maximal inhibitory concentration (IC₅₀) values as low as 0.057 ± 0.003 μM, outperforming sorafenib (IC₅₀ = 0.184 ± 0.01 μM) in biochemical assays [1]. Similarly, epidermal growth factor receptor (EGFR)-targeted analogues achieve IC₅₀ values of 0.016 μM against wild-type EGFR kinase, rivaling third-generation clinical inhibitors like osimertinib [5] [7].
Table 1: Kinase Inhibition Profiles of Pyrazolo[3,4-d]pyrimidine Analogues
Kinase Target | Compound | IC₅₀ (μM) | Reference Inhibitor (IC₅₀) |
---|---|---|---|
CDK2/Cyclin A2 | Thioglycoside 14 | 0.057 ± 0.003 | Sorafenib (0.184 ± 0.01) |
EGFR Wild-Type | Derivative 12b | 0.016 | Osimertinib (0.029) |
HPK1 | Pyrrolo[3,4-d]pyrimidine 10n | 0.029 | CGI-1746 (0.042) |
The scaffold’s versatility permits strategic substitutions that enhance kinase selectivity. Hydrophobic moieties like the p-tolyl group at the N1 position occupy adjacent hydrophobic pockets in the ATP-binding cleft, reducing affinity for off-target kinases. This spatial discrimination is evidenced by hematopoietic progenitor kinase 1 (HPK1) inhibitors bearing this core, which exhibit >100-fold selectivity over structurally related MAP4K family kinases [3].
The pyrazolo[3,4-d]pyrimidine nucleus serves as a privileged bioisostere of endogenous purines, enabling high-fidelity mimicry within orthosteric ATP sites of dysregulated kinases. X-ray crystallographic analyses confirm that this planar heterocyclic system occupies the adenine-binding pocket of cyclin-dependent kinase 2 (CDK2), with the p-tolyl substituent positioned within a hydrophobic region typically occupied by the adenine N9 substituent in ATP [1] [10]. This precise molecular recognition underpins the scaffold’s efficacy against proliferation-driving kinases.
In cellular models, derivatives bearing the 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol template suppress cancer cell growth at nanomolar concentrations. For instance, compounds featuring this core inhibit colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines with IC₅₀ values of 6 nM, 45 nM, and 48 nM, respectively [1] [2]. Mechanistically, these effects correlate with kinase-mediated cell cycle arrest: CDK2 inhibition by compound 14 induces G2/M phase accumulation and apoptosis in HCT-116 cells, validating target engagement in oncogenic signaling pathways [1].
The scaffold’s synthetic tractability further enables rational optimization for specific kinase targets. Structural modifications at the C3 position (e.g., glycosylation or alkylthio substitutions) modulate steric and electronic complementarity with divergent kinase active sites. Thioglycoside derivatives (e.g., compound 14) exhibit enhanced CDK2 inhibition due to additional hydrogen bonding between thioglycosyl oxygen atoms and Lys129 in the catalytic cleft [1].
Optimal occupancy of the kinase ATP-binding pocket requires synergistic hydrophobic interactions and directed hydrogen bonding. The p-tolyl group of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol engages in van der Waals contacts with hydrophobic residues (e.g., Leu83 in CDK2), while the 4,6-dihydroxy groups form bidentate hydrogen bonds with backbone amides in the kinase hinge region [1] [8]. Molecular dynamics simulations reveal that these interactions collectively stabilize the inhibitor in a conformation that sterically excludes ATP.
Table 2: Key Binding Interactions of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol Derivatives
Molecular Motif | Interaction Type | Kinase Residue Partner | Energetic Contribution (kcal/mol) |
---|---|---|---|
p-Tolyl at N1 | Hydrophobic | CDK2: Phe80, Leu83 | -3.2 ± 0.4 |
4,6-Dihydroxy groups | Hydrogen bonding | CDK2: Leu83 (backbone NH) | -4.1 ± 0.3 |
C3 Thioglycoside (deriv.) | Hydrogen bonding | CDK2: Lys129, Asp145 | -2.8 ± 0.2 |
The 4,6-dihydroxy configuration is particularly critical for binding affinity. Quantum mechanical calculations indicate that the tautomeric equilibrium between 4,6-diol and 4-ol-6-one forms enhances electrostatic complementarity with polar residues in the ATP pocket [8]. This dual hydrogen-bonding capacity is conserved across kinase targets; in EGFR, the 4-hydroxy group donates a hydrogen bond to Met793, while the 6-hydroxy group accepts a hydrogen bond from Thr854 [5] [7].
Modifications to the p-tolyl group directly impact hydrophobic pocket occupancy. Replacing the para-methyl with bulkier substituents (e.g., chlorine or methoxy) diminishes CDK2 inhibition due to steric clashes with Ile10, whereas smaller groups (e.g., hydrogen) reduce hydrophobic stabilization energy by 1.8 kcal/mol [1]. Thus, the p-tolyl moiety represents an optimal balance of steric compatibility and hydrophobicity for broad-spectrum kinase inhibition.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8